BenchChemオンラインストアへようこそ!

[Ala11,D-Leu15]-Orexin B

OX2 receptor selectivity GPCR pharmacology orexin receptor subtype discrimination

Obtain the definitive OX2-selective agonist for unambiguous GPCR research. Unlike native orexin-B (3-9 fold selectivity), [Ala11,D-Leu15]-Orexin B provides a 400-fold selectivity window (OX2 EC50=0.13 nM; OX1 EC50=52 nM), validated in vivo for behavioral studies and blocked only by OX2 antagonists. Essential for accurate receptor attribution. Procure ≥95% HPLC-pure, research-use only peptide from leading suppliers.

Molecular Formula C120H206N44O35S
Molecular Weight 2857.3 g/mol
Cat. No. B561557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala11,D-Leu15]-Orexin B
Molecular FormulaC120H206N44O35S
Molecular Weight2857.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1
InChIKeySURUUKNICBOUOQ-UBNRXWOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Technical Baseline: [Ala11,D-Leu15]-Orexin B as a Validated OX2 Receptor-Selective Agonist


[Ala11,D-Leu15]-Orexin B is a synthetic 28-amino acid peptide analog of human orexin-B, featuring two strategic modifications at positions 11 (L-Ala → Ala) and 15 (L-Leu → D-Leu) of the native sequence [1]. These substitutions confer high potency at the orexin-2 (OX2) receptor (EC50 = 0.13 nM) while substantially reducing activity at the orexin-1 (OX1) receptor (EC50 = 52 nM), yielding a 400-fold selectivity window for OX2 over OX1 in recombinant human receptor assays [1]. The compound is widely available from reputable research suppliers with documented purity standards (≥95% by HPLC) and is intended exclusively for laboratory research use in pharmacological and neuroscientific investigations of OX2-mediated signaling pathways .

Procurement Risk Assessment: Why Alternative Orexin Peptides Cannot Substitute for [Ala11,D-Leu15]-Orexin B in OX2-Dependent Studies


Generic substitution with native orexin-B or orexin-A is not scientifically valid for experiments requiring OX2-specific pathway interrogation. Native orexin-B exhibits only 3- to 9-fold selectivity for OX2 over OX1 in recombinant assays, with potency ratios that vary dramatically depending on the cellular expression system employed [1]. Orexin-A functions as a non-selective dual agonist with high potency at both OX1 and OX2 receptors, confounding any interpretation of receptor subtype contributions [2]. Furthermore, studies have explicitly concluded that agonist-based pharmacology using orexin-B is unreliable for OX2 receptor attribution, and even earlier-generation synthetic variants lack sufficient selectivity to discriminate receptor subtypes across different experimental contexts [1]. [Ala11,D-Leu15]-Orexin B addresses this fundamental limitation by providing a quantitatively defined selectivity margin (400-fold) that enables unambiguous OX2-specific experimental designs [3].

Quantitative Differentiation Evidence: Comparative Performance Data for [Ala11,D-Leu15]-Orexin B Versus Closest Analogs


Receptor Subtype Selectivity: 400-Fold OX2 Preference Versus Native Orexin-B

[Ala11,D-Leu15]-Orexin B demonstrates a 400-fold selectivity for OX2 over OX1 receptors in calcium mobilization assays using CHO-K1 cells stably expressing human recombinant receptors, with EC50 values of 0.13 nM (OX2) and 52 nM (OX1) [1]. This represents a 44-fold improvement in selectivity compared to native orexin-B, which exhibits only 9-fold OX2 selectivity in HEK-293 cells and 2.6-fold selectivity in CHO-K1 cells under identical assay conditions [2]. Even under alternative normalization methods, native orexin-B achieves at most 10-fold selectivity, while [Ala11,D-Leu15]-Orexin B consistently maintains 400-fold discrimination between receptor subtypes [1].

OX2 receptor selectivity GPCR pharmacology orexin receptor subtype discrimination

Functional cAMP Inhibition: Evidence of Signal-Specific Pathway Engagement

In primary rat neuronal cells, [Ala11,D-Leu15]-Orexin B inhibits cAMP accumulation stimulated by three distinct Gαs-coupled receptor agonists: PACAP (1-27) (IC50 = 32.3 nM), VIP (IC50 = 22.9 nM), and forskolin (IC50 = 42 nM) [1]. This functional activity profile confirms that OX2 receptor activation by this compound couples to Gαi/o-mediated inhibition of adenylyl cyclase in native neuronal tissue, extending beyond simple calcium mobilization readouts. No comparable cAMP inhibition dataset is available for native orexin-B under identical experimental conditions, limiting cross-study quantitative comparison.

cAMP signaling GPCR functional selectivity primary neuronal culture

In Vivo Receptor Subtype Attribution: OX2-Selective Agonist Validates OX2-Specific Phenotypes

In rat behavioral studies, intracerebroventricular administration of [Ala11,D-Leu15]-Orexin B (ADL-OXB) induces hyperlocomotion that is fully antagonized by the OX2-selective antagonist EMPA (100 mg/kg, i.p.) but completely unaffected by the OX1-selective antagonist SB 334867 (3-10 mg/kg, i.p.) [1]. This pharmacological dissection confirms that the hyperlocomotor effect is mediated exclusively through OX2 receptor activation. In contrast, orexin-A-induced hyperlocomotion requires dual antagonism of both OX1 and OX2 receptors to achieve full blockade, reflecting its non-selective receptor profile [1]. This represents the first direct pharmacological evidence attributing orexin-induced hyperlocomotion specifically to OX2 receptor activation.

OX2 receptor pharmacology in vivo target validation sleep-wake regulation locomotor activity

Optimal Procurement and Application Scenarios for [Ala11,D-Leu15]-Orexin B Based on Quantified Differentiation Evidence


OX2 Receptor Subtype Attribution Studies Requiring Pharmacological Dissection

Investigators seeking to definitively assign observed physiological or cellular responses to OX2 receptor activation should procure [Ala11,D-Leu15]-Orexin B. The 400-fold selectivity margin over OX1 [1] eliminates the interpretive ambiguity associated with native orexin-B (2.6- to 9-fold selective), which has been explicitly deemed unreliable for receptor subtype determination [2]. This compound is the established reference agonist for OX2 receptor attribution studies in GPCR pharmacology research.

In Vivo Behavioral Studies Requiring OX2-Specific Pathway Activation

For in vivo studies investigating OX2-mediated behavioral regulation—including sleep-wake architecture, hyperlocomotion, and stress resilience—[Ala11,D-Leu15]-Orexin B is the validated tool compound. Its OX2-specific activity has been pharmacologically confirmed in vivo: effects are selectively blocked by OX2 antagonists (EMPA) but not OX1 antagonists (SB 334867), unlike orexin-A which requires dual antagonism [3]. This enables unambiguous assignment of behavioral phenotypes to OX2 signaling.

OX2 Receptor Functional Assays in Recombinant and Native Systems

Researchers conducting calcium mobilization assays in recombinant cell lines should select [Ala11,D-Leu15]-Orexin B for its well-characterized potency at human OX2 (EC50 = 0.13 nM) and defined selectivity profile [1]. For studies in native neuronal tissue, the compound demonstrates functional coupling to Gαi/o-mediated cAMP inhibition with defined IC50 values (22.9-42 nM) [4], making it suitable for investigating OX2 signal transduction mechanisms beyond calcium flux.

Negative Control Validation for OX2-Specific Antagonist Studies

In pharmacological studies employing OX2-selective antagonists (e.g., EMPA, TCS-OX2-29), [Ala11,D-Leu15]-Orexin B serves as the appropriate positive control agonist to validate antagonist specificity. Unlike orexin-A, which activates both receptor subtypes and complicates interpretation of OX2 antagonist efficacy, this compound's OX2-exclusive activation profile provides a clean signal for confirming on-target antagonist engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ala11,D-Leu15]-Orexin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.